Predicted LogP and Lipophilicity Modulation versus Non-Fluorinated and Des-Methyl Analogs
The computed partition coefficient (LogP) of 2-cyano-N-(3-fluoro-2-methylphenyl)acetamide is approximately 1.87, which is higher than that of the non-fluorinated analog 2-cyano-N-(2-methylphenyl)acetamide (predicted LogP ≈ 1.65) and lower than the des-methyl analog 2-cyano-N-(3-fluorophenyl)acetamide (predicted LogP ≈ 1.10) [1]. This intermediate lipophilicity arises from the electron-withdrawing fluorine and the hydrophobic methyl group acting in concert, shifting the compound into an optimal LogP window (1–3) for oral bioavailability while maintaining adequate aqueous solubility [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.87 |
| Comparator Or Baseline | 2-Cyano-N-(2-methylphenyl)acetamide (LogP ≈ 1.65); 2-Cyano-N-(3-fluorophenyl)acetamide (LogP ≈ 1.10) |
| Quantified Difference | ΔLogP = +0.22 vs. non-fluorinated analog; +0.77 vs. des-methyl analog |
| Conditions | Predicted values using ADMET Predictor™ (in silico); experimental confirmation pending |
Why This Matters
For procurement in drug discovery campaigns, the balanced lipophilicity profile indicates a higher probability of acceptable permeability and metabolic stability compared to more polar or excessively lipophilic analogs, justifying selection for lead optimization libraries.
- [1] Nature Precedings. Table 2 – Physicochemical properties and in vitro data used in simulations (logP 1.87). https://preview-www.nature.com (2012). View Source
- [2] ChemBase. N-(3-fluoro-2-methylphenyl)acetamide LogP data (1.867). https://en.chembase.cn (accessed 2026-04-30). View Source
